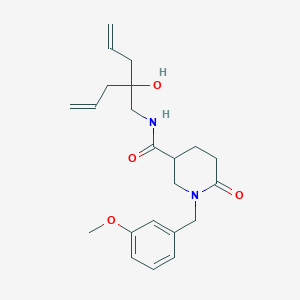![molecular formula C9H7ClN4O B6114716 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6114716.png)
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as CCTO, is a chemical compound that belongs to the family of triazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Wirkmechanismus
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis (programmed cell death) by activating caspases and disrupting the mitochondrial membrane potential. In materials science, 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been found to exhibit ferroelectric and piezoelectric properties, which are related to its crystal structure and electronic properties.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In materials science, it has been found to exhibit high dielectric constant and low loss tangent, which are desirable properties for certain electronic applications. In agriculture, it has been shown to selectively inhibit the growth of certain plant and insect species, while being relatively safe for other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one in lab experiments include its relatively low cost, easy synthesis, and diverse range of applications. However, the limitations include its low solubility in certain solvents, potential toxicity towards certain organisms, and limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
2. Developing new synthetic methods to improve the purity and yield of the product.
3. Studying its mechanism of action in more detail to identify new targets for drug development.
4. Exploring its potential applications in energy storage and conversion, such as in batteries and solar cells.
5. Investigating its potential as a biosensor for detecting specific biomolecules and pathogens.
Synthesemethoden
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized using various methods, including the reaction of 3-amino-1,2,4-triazin-5(2H)-one with 3-chloroaniline in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The purity and yield of the product can be optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In materials science, it has been used as a precursor for the synthesis of high-temperature superconductors and ferroelectric materials. In agriculture, it has been tested as a herbicide and pesticide due to its selective toxicity towards certain plant and insect species.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOWSDMIHQHIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6114640.png)


![ethyl 1-[2-hydroxy-3-(isopropylamino)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B6114653.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6114681.png)


![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)
![7,7-dimethyl-4-(4-methylphenyl)-1-[(2-methyl-2-propen-1-yl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114708.png)
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B6114722.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)